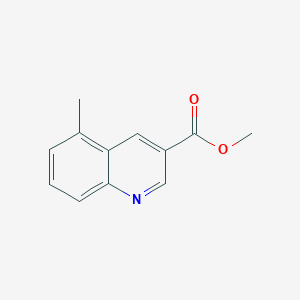
Methyl 5-Methylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-Methylquinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline ring with a methyl group at the 5-position and a carboxylate ester group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 5-Methylquinoline-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gould-Jacobs reaction, the Friedländer synthesis, and the Skraup synthesis . These methods often involve the use of aromatic amines, aldehydes, and other reagents under specific conditions such as acidic or basic environments, high temperatures, and the presence of catalysts.
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and reduced environmental impact .
化学反应分析
Types of Reactions
Methyl 5-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学研究应用
Methyl 5-Methylquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Methyl 5-Methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death. The compound’s effects on other molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 5-Methylquinoline-3-carboxylate include other quinoline derivatives such as:
Quinoline: The parent compound with a simple quinoline ring structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the carboxylate ester group at the 3-position can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
methyl 5-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-11-10(8)6-9(7-13-11)12(14)15-2/h3-7H,1-2H3 |
InChI 键 |
UCTWIJHHYLEBLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=NC2=CC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15336610.png)

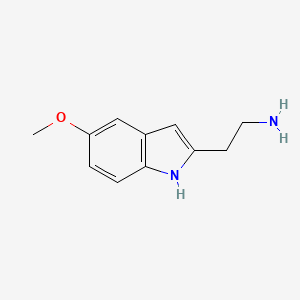
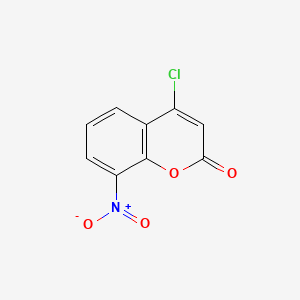
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
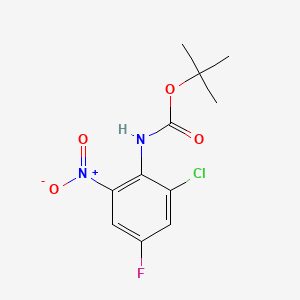
methanol](/img/structure/B15336639.png)
![4-Bromo-5-chloro-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B15336650.png)
![3-Amino-5-[4-(tert-butyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336655.png)
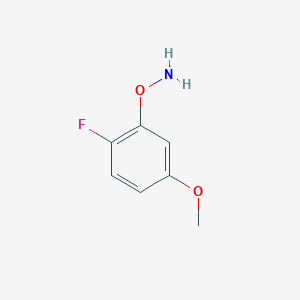
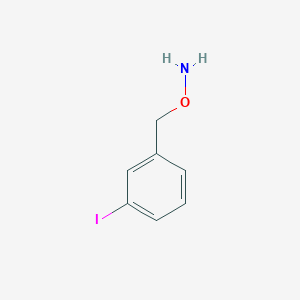
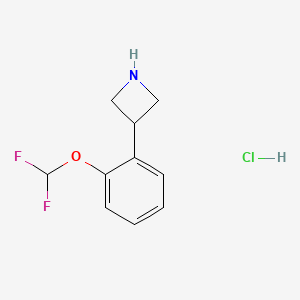
![5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B15336697.png)

